molecular formula C17H16BrN7O2S B15007360 8-{[1-(2-bromobenzyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[1-(2-bromobenzyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15007360
M. Wt: 462.3 g/mol
InChI Key: ZPGNSXQVOWDJGA-UHFFFAOYSA-N
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Description

8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a unique combination of triazole and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step reactions. One common approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require an alkaline medium to facilitate the S-alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The triazole and purine moieties may play a crucial role in binding to these targets, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({1-[(2-BROMOPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of triazole and purine moieties, which are not commonly found together in a single molecule

Properties

Molecular Formula

C17H16BrN7O2S

Molecular Weight

462.3 g/mol

IUPAC Name

8-[[1-[(2-bromophenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H16BrN7O2S/c1-22-12-13(23(2)17(27)24(3)14(12)26)20-16(22)28-15-19-9-25(21-15)8-10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3

InChI Key

ZPGNSXQVOWDJGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NN(C=N3)CC4=CC=CC=C4Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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